molecular formula C5H12FNO B1380615 (R)-4-Amino-3-fluoro-2-methyl-2-butanol CAS No. 1544241-64-6

(R)-4-Amino-3-fluoro-2-methyl-2-butanol

Cat. No.: B1380615
CAS No.: 1544241-64-6
M. Wt: 121.15 g/mol
InChI Key: QNFKDKWENVIYDB-SCSAIBSYSA-N
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Description

®-4-Amino-3-fluoro-2-methyl-2-butanol is an organic compound with a unique structure that includes an amino group, a fluorine atom, and a hydroxyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-3-fluoro-2-methyl-2-butanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-2-butanol and fluorinating agents.

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amine derivatives under controlled conditions.

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer, which can be achieved using chiral catalysts or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of ®-4-Amino-3-fluoro-2-methyl-2-butanol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification is also common to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-3-fluoro-2-methyl-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Ammonia, amine derivatives, and other nucleophiles under controlled temperature and pH conditions.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-4-Amino-3-fluoro-2-methyl-2-butanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-Amino-3-fluoro-2-methyl-2-butanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The fluorine atom enhances its binding affinity and specificity, while the amino group facilitates interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Amino-3-fluoro-2-methyl-2-butanol: The enantiomer of the compound with different stereochemistry.

    4-Amino-3-fluoro-2-methyl-2-butanol: Without specific stereochemistry.

    4-Amino-2-methyl-2-butanol: Lacks the fluorine atom.

Uniqueness

®-4-Amino-3-fluoro-2-methyl-2-butanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The ®-enantiomer also exhibits specific interactions with chiral biological targets, making it valuable for research and therapeutic applications.

This detailed article provides a comprehensive overview of ®-4-Amino-3-fluoro-2-methyl-2-butanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3R)-4-amino-3-fluoro-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FNO/c1-5(2,8)4(6)3-7/h4,8H,3,7H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFKDKWENVIYDB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CN)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CN)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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